Home > Products > Screening Compounds P25574 > 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine
2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine - 114524-22-0

2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine

Catalog Number: EVT-3083803
CAS Number: 114524-22-0
Molecular Formula: C10H14N2
Molecular Weight: 162.236
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Bischler-Napieralski Cyclization: This classic approach involves the cyclodehydration of amides derived from phenethylamines, followed by reduction of the resulting dihydroisoquinoline to yield the desired tetrahydroisoquinoline. []
  • Pummerer-type Cyclization: This method utilizes the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, followed by reduction steps to obtain the target tetrahydroisoquinoline. []
  • Multicomponent Reactions: This strategy involves one-pot reactions between multiple starting materials, offering a rapid and efficient route to diverse tetrahydroisoquinoline derivatives. Examples include the use of aromatic aldehydes, malononitrile, and 1-methylpiperidin-4-one in the presence of sodium hydroxide. []
Molecular Structure Analysis
  • The presence of substituents on the tetrahydroisoquinoline ring can influence its conformation and subsequent biological activity. [, ]
  • The relative stereochemistry of substituents, particularly at the 1- and 4-positions, plays a crucial role in determining the pharmacological properties of tetrahydroisoquinoline derivatives. [, ]
Mechanism of Action
  • Interaction with Dopamine Receptors: Some tetrahydroisoquinolines demonstrate affinity for dopamine receptors, potentially influencing dopamine signaling pathways. [, ]
  • Inhibition of Enzymes: Specific tetrahydroisoquinoline derivatives have shown inhibitory activity against enzymes like phenylethanolamine N-methyltransferase (PNMT), impacting neurotransmitter levels. []
  • Interaction with Carbonic Anhydrase: Certain tetrahydroisoquinoline-based sulfonamides exhibit inhibitory activity against carbonic anhydrase, particularly isoforms like hCA IX and hCA VII, which are implicated in cancer and neurological disorders. []

6-[(4S)-2-Methyl-4-(naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine

  • Compound Description: This compound represents a specific enantiomer (4S) of a tetrahydroisoquinoline derivative. A key structural difference from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine is the presence of a pyridazin-3-amine substituent at the 6-position of the tetrahydroisoquinoline ring system and a naphthyl group at the 4-position. The research focuses on processes for preparing this compound, its intermediates, and a notable crystalline form. []

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

  • Compound Description: SB-277011A is a potent and selective dopamine D3 receptor antagonist. [, ] It exhibits significant effects on neurochemical pathways and behaviors relevant to attention-deficit/hyperactivity disorder (ADHD), making it a potential therapeutic candidate.
  • Compound Description: U99194 is another dopamine D3 receptor antagonist. Like SB-277011A, it demonstrates effects on acetylcholine levels, learning acquisition, and hyperactivity in animal models. [, ]

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-2-aryl-7-methoxybenzofuran ([(11)C]MBF)

  • Compound Description: This compound is a radiolabeled, selective antagonist for the α(2C)-adrenoceptor (α(2C)-AR). [] Its brain penetration is significantly influenced by drug efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).

    2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (PI-OH)

    • Compound Description: PI-OH is a norepinephrine potentiator, enhancing the contractile response of norepinephrine in rat anococcygeus muscle. [, , ] It exhibits significant enantioselectivity, with the (R)-(+)-enantiomer being the more active form.
    • Compound Description: This compound is a derivative of PI-OH with a hydroxy group introduced at the para position of the phenyl ring attached to the 4-position of the tetrahydroisoquinoline ring. It exhibits moderate norepinephrine potentiating activity. []

    4-(3-Hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

    • Compound Description: Similar to the previous compound, this is a PI-OH derivative but with the hydroxy group at the meta position of the phenyl ring. It exhibits slightly higher norepinephrine potentiating activity than PI-OH. []

    4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

    • Compound Description: This compound introduces a second hydroxy group to the phenyl ring of PI-OH, resulting in a dihydroxyphenyl moiety. This modification significantly enhances the norepinephrine potentiating activity compared to PI-OH. []

    1,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols

    • Compound Description: This entry refers to a group of stereoisomers ((1R,4R), (1S,4S), (1S,4R), (1R,4S)) derived from PI-OH by adding a methyl group at the 1-position of the tetrahydroisoquinoline. These compounds were synthesized to investigate the effects of substituents on the enantioselectivity of norepinephrine potentiation. []

    2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines

    • Compound Description: This refers to the (4S) and (4R) enantiomers of a PI-OH derivative lacking the hydroxyl group at the 4-position. The (4S) enantiomer exhibits norepinephrine potentiating activity, while the (4R) enantiomer is inactive. []

    3-Methyl derivatives of PI-OH

    • Compound Description: This entry encompasses the (3R,4R) and (3S,4S) enantiomers of PI-OH with an additional methyl group at the 3-position. Both enantiomers display high enantioselectivity for norepinephrine potentiation, with the (4R) configuration being crucial for activity. []
    • Compound Description: This compound is a tetrahydroisoquinoline derivative characterized by a hydroxymethyl group at the 1-position and a methoxy group at the 8-position. []
    • Compound Description: This refers to a series of tetrahydroisoquinoline derivatives incorporating a benzyl group at the 2-position, a 1-methyl-1H-pyrrol-2-yl group at the 3-position, and various substituents at the 4-position. The compounds are synthesized in their trans configuration relative to the 3 and 4 substituents. []
    • Compound Description: 1-MeTIQ is an endogenous amine that decreases in the brains of MPTP-treated mice, a model of Parkinson's disease. [] Pretreatment with 1-MeTIQ shows protective effects against Parkinsonian-like symptoms in these models.

    N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

    • Compound Description: This refers to a series of compounds containing the 1,2,3,4-tetrahydroisoquinolin-6-amine core structure, further modified with a pyrimidin-2-yl substituent on the nitrogen atom. These compounds are identified as selective Janus kinase 2 (JAK2) inhibitors. []

    2-Methyl-1,2,3,4-tetrahydroquinoline

    • Compound Description: This compound is a close structural analog of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine, differing only by the position of the nitrogen atom in the aromatic ring. The research focuses on its kinetic resolution using enzymatic acylation. []

    3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-Methyl-THIQs)

    • Compound Description: This refers to a class of compounds characterized by a methyl group at the 3-position of the tetrahydroisoquinoline ring. These compounds are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis, but lack selectivity due to their affinity for the α2-adrenoceptor. []

    3-Fluoromethyl-THIQs

    • Compound Description: This group comprises 3-methyl-THIQ derivatives where the methyl group at the 3-position is substituted with a fluoromethyl group. These compounds exhibit high potency as PNMT inhibitors but suffer from a lack of selectivity due to α2-adrenoceptor affinity. []

    3-Trifluoromethyl-THIQs

    • Compound Description: These compounds are further modifications of 3-methyl-THIQs where the 3-methyl group is replaced with a trifluoromethyl group. This change significantly reduces α2-adrenoceptor affinity but also leads to a decrease in PNMT inhibitory potency. []

    3-Difluoromethyl-7-substituted-THIQs

    • Compound Description: These derivatives represent a balanced approach, incorporating a difluoromethyl group at the 3-position and various substituents at the 7-position of the tetrahydroisoquinoline ring. This strategy leads to compounds with both potent PNMT inhibitory activity and high selectivity due to reduced α2-adrenoceptor affinity. []

    4-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols

    • Compound Description: This refers to a series of PI-OH analogs with various substitutions at the 2- and 4-positions of the tetrahydroisoquinoline ring, designed to explore their norepinephrine potentiating activity. The study investigated the impact of these modifications on the potency and selectivity of the compounds. []

    4-(4-Chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

    • Compound Description: This compound is a specific derivative of PI-OH where the phenyl ring at the 4-position is substituted with a chlorine atom at the para position. It shows enhanced norepinephrine potentiating activity compared to PI-OH and exhibits significant enantioselectivity, with the (R)-(+)-enantiomer being the more active form. []

    1,2,3,4-Tetrahydroisoquinolin-1-ones

    • Compound Description: This refers to a class of compounds containing a tetrahydroisoquinoline ring system with a ketone group at the 1-position. The research focuses on synthesizing substituted derivatives of these compounds and evaluating their potential as anticonvulsant agents targeting the AMPA-type glutamate receptor. []

    6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles

    • Compound Description: This series includes tetrahydroisoquinoline derivatives with an amino group at the 6-position, various aryl substituents at the 8-position, and dicarbonitrile groups at the 5- and 7-positions. These compounds were efficiently synthesized under solvent-free conditions using a multicomponent reaction. []

    1-(3,5-Diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives

    • Compound Description: These compounds are based on the structure of trimetoquinol (TMQ), a nonselective beta-adrenergic receptor agonist and thromboxane A2/prostaglandin endoperoxide receptor antagonist. The series explores modifications at the 1-position with a 3,5-diiodo-4-methoxybenzyl group and variations at other positions to identify selective beta3-adrenergic receptor agonists for potential use in treating obesity and type II diabetes. []

    Properties

    CAS Number

    114524-22-0

    Product Name

    2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-amine

    IUPAC Name

    2-methyl-3,4-dihydro-1H-isoquinolin-4-amine

    Molecular Formula

    C10H14N2

    Molecular Weight

    162.236

    InChI

    InChI=1S/C10H14N2/c1-12-6-8-4-2-3-5-9(8)10(11)7-12/h2-5,10H,6-7,11H2,1H3

    InChI Key

    PQEJOFMIRBGGRQ-UHFFFAOYSA-N

    SMILES

    CN1CC(C2=CC=CC=C2C1)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.